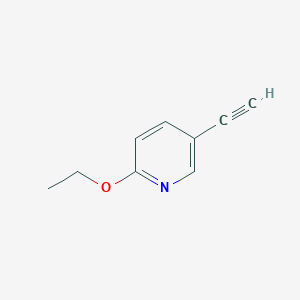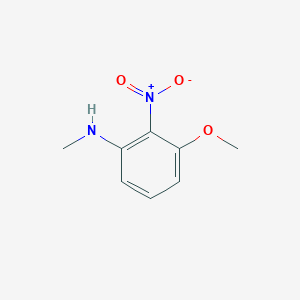![molecular formula C12H16N2 B1427099 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine CAS No. 1092794-38-1](/img/structure/B1427099.png)
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Vue d'ensemble
Description
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine (DHSI) is an important heterocyclic compound that has been studied extensively in the field of medicinal chemistry. DHSI is a cyclic amine that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. DHSI has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Derivatives : Research has shown that compounds related to 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine can be synthesized and further modified to create new derivatives. For instance, reactions with phenoxymethyloxiranes substituted in the aromatic ring can produce new propanediol derivatives, while reactions with secondary amines lead to aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).
Formation of Spirocyclic Compounds : The compound can be used to form spirocyclic compounds, as demonstrated by the synthesis of spiro-[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] for biological activity testing (Yashiro et al., 1975).
Creation of Antitumor and Monoamine Oxidase Inhibitors : There is research indicating the synthesis of novel derivatives with potential anti-monoamine oxidase and antitumor properties, showcasing the compound's relevance in pharmaceutical research (Markosyan et al., 2014).
Chemical Reactions and Structural Studies
Study of Oxidation Reactions : Oxidation reactions involving derivatives of this compound have been explored, revealing insights into the chemical properties and potential applications in various fields of chemistry (Malkova et al., 2014).
Structural Analysis through X-ray Diffraction : X-ray diffraction has been used to confirm the structures of products derived from reactions involving similar compounds, which is crucial for understanding their chemical behavior and potential applications (Nikiforova et al., 2019).
Biological Activity Testing
Testing for Biological Activity : Compounds synthesized from derivatives of 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine have been tested for their biological activity, indicating the compound's relevance in pharmacological research (Shirai et al., 1969).
Exploring Antimicrobial and Antioxidant Activities : Some studies have focused on synthesizing new heterocyclic spiro-derivatives to test their antimicrobial and antioxidant activities, expanding the scope of the compound's utility in biological contexts (Youssef & Amin, 2010).
Propriétés
IUPAC Name |
spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSTAPOMBGCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



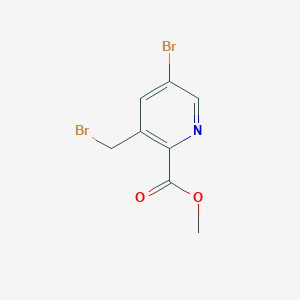
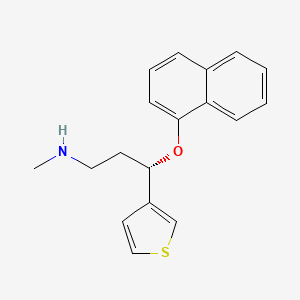
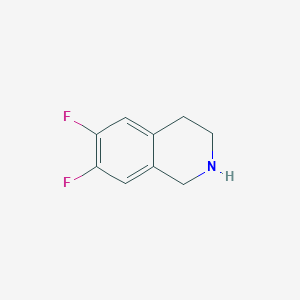
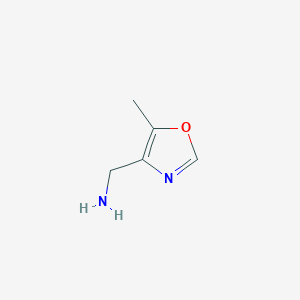
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
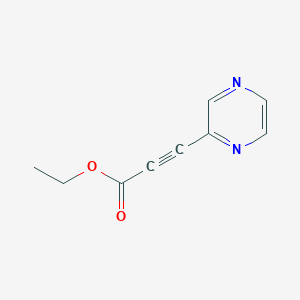
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
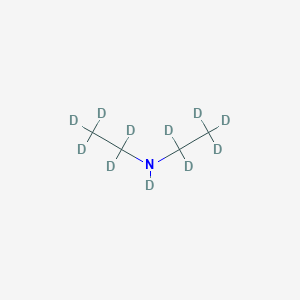
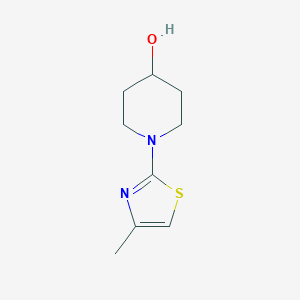
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
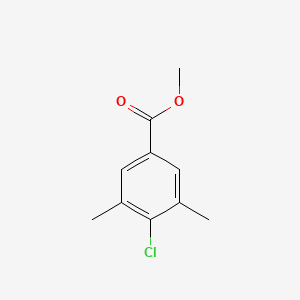
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
